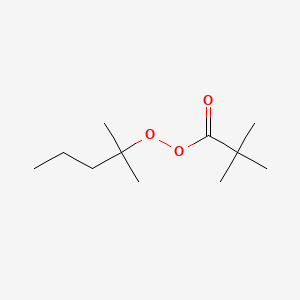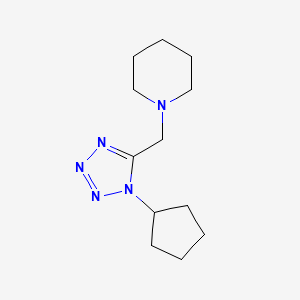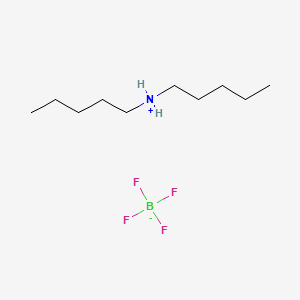
Dipentylamine, tetrafluoroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentylamine, tetrafluoroborate(1-) is a chemical compound that consists of dipentylamine cation and tetrafluoroborate anion. The tetrafluoroborate anion is known for its stability and inertness, making it a popular choice in various chemical applications. This compound is used in a variety of fields, including organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentylamine, tetrafluoroborate(1-) can be synthesized through the reaction of dipentylamine with tetrafluoroboric acid. The reaction typically involves mixing dipentylamine with an aqueous solution of tetrafluoroboric acid under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of dipentylamine, tetrafluoroborate(1-) often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Dipentylamine, tetrafluoroborate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The tetrafluoroborate anion can participate in substitution reactions, where it is replaced by other anions or groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Dipentylamine, tetrafluoroborate(1-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dipentylamine, tetrafluoroborate(1-) involves its interaction with molecular targets and pathways. The tetrafluoroborate anion is known for its weakly coordinating nature, which allows it to stabilize cationic intermediates in various reactions. This property makes it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tetrafluoroborate: Similar in structure and properties, used in various chemical applications.
Hexafluorophosphate: Another weakly coordinating anion with similar uses in synthesis and catalysis.
Hexafluoroantimonate: Known for its stability and use in specialized chemical reactions.
Uniqueness
Dipentylamine, tetrafluoroborate(1-) is unique due to its specific combination of dipentylamine and tetrafluoroborate anion, which imparts distinct properties and reactivity. Its stability and inertness make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
73987-15-2 |
|---|---|
Molecular Formula |
C10H24BF4N |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
dipentylazanium;tetrafluoroborate |
InChI |
InChI=1S/C10H23N.BF4/c1-3-5-7-9-11-10-8-6-4-2;2-1(3,4)5/h11H,3-10H2,1-2H3;/q;-1/p+1 |
InChI Key |
DLFIDAZFSQGORA-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCC[NH2+]CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
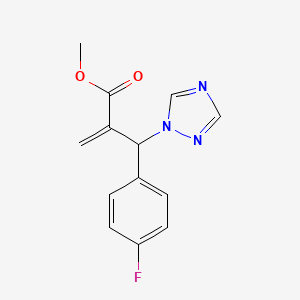

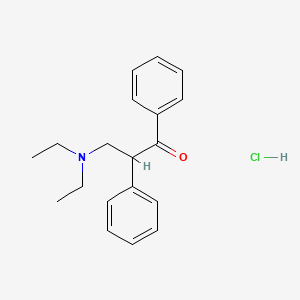
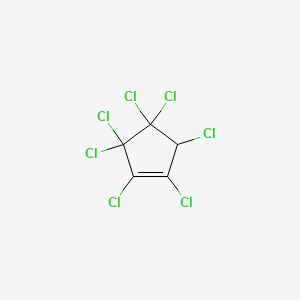


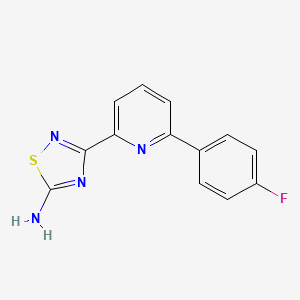
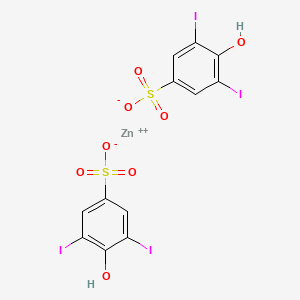
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)

